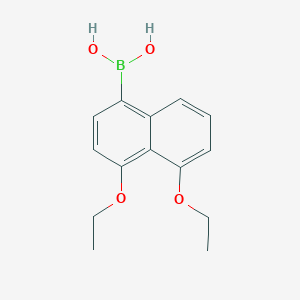

(4,5-Diethoxynaphthalen-1-yl)boronic acid

Description

Properties

CAS No. |

372521-90-9 |

|---|---|

Molecular Formula |

C14H17BO4 |

Molecular Weight |

260.10 g/mol |

IUPAC Name |

(4,5-diethoxynaphthalen-1-yl)boronic acid |

InChI |

InChI=1S/C14H17BO4/c1-3-18-12-7-5-6-10-11(15(16)17)8-9-13(14(10)12)19-4-2/h5-9,16-17H,3-4H2,1-2H3 |

InChI Key |

FDMMLTULVXQCMN-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C2C=CC=C(C2=C(C=C1)OCC)OCC)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Diethoxynaphthalen 1 Yl Boronic Acid

General Principles of Arylboronic Acid Synthesis

The synthesis of arylboronic acids is a cornerstone of modern organic chemistry, largely due to their role as key coupling partners in Suzuki-Miyaura cross-coupling reactions. Several robust methods have been developed, each with distinct advantages concerning substrate scope, functional group tolerance, and reaction conditions.

Grignard Reagent-Mediated Borylation

One of the classical and most straightforward methods for synthesizing arylboronic acids involves the reaction of an aryl Grignard reagent with a trialkyl borate (B1201080), typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis. rsc.org The process begins with the formation of the Grignard reagent from an aryl halide (e.g., 1-bromo-4,5-diethoxynaphthalene) and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wisc.eduorgsyn.org

The reaction mechanism involves the nucleophilic attack of the arylmagnesium halide on the electrophilic boron atom of the borate ester. This forms a boronate complex which, upon hydrolysis, yields the desired arylboronic acid. Low temperatures are often required during the addition of the Grignard reagent to the borate ester to prevent over-addition, which would lead to the formation of triarylboranes or diarylborinic acids. mdpi.com The use of THF can be advantageous as it is a better solvent for many organic halides and can facilitate the formation of Grignard reagents from less reactive chlorides. rsc.org

Table 1: Key Features of Grignard Reagent-Mediated Borylation

| Feature | Description |

|---|---|

| Starting Material | Aryl Halide (Ar-X, where X = Cl, Br, I) |

| Reagents | Magnesium (Mg), Trialkyl borate (e.g., B(OMe)₃, B(O-iPr)₃) |

| Solvent | Ethereal solvents (e.g., Diethyl ether, THF) |

| Key Intermediate | Arylmagnesium halide (Ar-MgX) |

| Advantages | Readily available starting materials, well-established procedure. |

| Limitations | Low tolerance for functional groups sensitive to Grignard reagents (e.g., esters, ketones, nitriles). |

Organolithium Reagent-Mediated Borylation

Similar to the Grignard-based method, organolithium reagents can be used to synthesize arylboronic acids. This route typically involves a halogen-lithium exchange reaction between an aryl halide and an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) to generate an aryllithium intermediate. rsc.org This intermediate is then quenched with a trialkyl borate, followed by hydrolysis.

This method is particularly useful for aryl halides that are unreactive towards magnesium or for substrates where direct deprotonation (lithiation) of an aromatic C-H bond is possible. researchgate.netorganic-chemistry.org The high reactivity of organolithium reagents necessitates cryogenic temperatures to control the reaction and avoid side products. orgsyn.org However, this high reactivity also allows for the borylation of a wide range of substrates. Functional group tolerance remains a significant consideration, as many functional groups react with organolithium reagents. rsc.org

Table 2: Comparison of Organometallic Borylation Routes

| Method | Reagent | Typical Temperature | Functional Group Tolerance |

|---|---|---|---|

| Grignard Reagent | ArMgX | 0 °C to reflux | Low |

Palladium-Catalyzed Borylation of Aryl Halides and Triflates (Miyaura Borylation)

The Miyaura borylation is a powerful and widely used method for the synthesis of arylboronic esters, which can be subsequently hydrolyzed to arylboronic acids. This reaction involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). google.com

The reaction is typically carried out in the presence of a palladium catalyst, such as PdCl₂(dppf), and a base, like potassium acetate (B1210297) (KOAc). google.com The mild reaction conditions of the Miyaura borylation allow for excellent functional group tolerance, making it a superior choice for complex molecules compared to Grignard or organolithium-based methods. google.com A variety of functional groups, including esters, ketones, and nitro groups, are well-tolerated. The resulting boronic esters (pinacol esters) are often stable, crystalline solids that can be easily purified by chromatography and stored.

The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronic ester and regenerate the catalyst.

Other Transition Metal-Catalyzed Borylation Strategies

While palladium is the most common catalyst, other transition metals such as nickel and copper have also been employed in borylation reactions. Nickel catalysts can be a more cost-effective alternative to palladium and have shown high efficiency in the borylation of aryl chlorides, which are often less reactive in palladium-catalyzed systems.

Iridium-catalyzed C-H borylation has emerged as a powerful method for the direct conversion of aromatic C-H bonds to C-B bonds. This approach avoids the need for pre-functionalized aryl halides, offering a more atom-economical route. However, controlling the regioselectivity of the C-H activation can be a challenge and is often directed by steric or electronic properties of the substrate.

Electrophilic Aromatic Substitution Approaches

Direct borylation of aromatic rings can also be achieved through electrophilic aromatic substitution (SEAr). This method involves the reaction of an electron-rich aromatic compound with a strong boron electrophile, such as boron tribromide (BBr₃). The regioselectivity is governed by the directing effects of the substituents on the aromatic ring. For a substrate like 1,8-diethoxynaphthalene, the ethoxy groups are activating and ortho-, para-directing. This method is generally less common for the synthesis of simple arylboronic acids due to the harsh conditions and the availability of more versatile catalytic methods.

Precursor Synthesis and Functional Group Compatibility

The synthesis of (4,5-Diethoxynaphthalen-1-yl)boronic acid would logically start from a precursor such as 1,8-diethoxynaphthalene. A key step would be the selective introduction of a halogen at the 1-position to create a handle for the borylation reaction.

A plausible precursor is 1-bromo-4,5-diethoxynaphthalene . Its synthesis would likely involve the direct bromination of 1,8-diethoxynaphthalene. Given that the ethoxy groups are activating and ortho, para-directing, direct bromination could potentially lead to a mixture of isomers. Therefore, careful control of reaction conditions or the use of specific brominating agents would be necessary to achieve the desired regioselectivity. Methods for brominating naphthalenes include using bromine in a solvent like carbon tetrachloride or using reagents like N-bromosuccinimide (NBS).

Once the precursor 1-bromo-4,5-diethoxynaphthalene is obtained, it can be converted to the target boronic acid via the methods described above:

Via Grignard Reagent : Reaction with magnesium turnings in THF would yield the corresponding Grignard reagent. Subsequent reaction with triisopropyl borate at low temperature, followed by acidic workup, would furnish this compound. The ether functional groups are compatible with Grignard reagent formation.

Via Organolithium Reagent : Halogen-lithium exchange using n-BuLi or t-BuLi at -78 °C would generate the 1-lithio-4,5-diethoxynaphthalene intermediate. This would then be trapped with a borate ester. This route is also compatible with the ethoxy groups.

Via Miyaura Borylation : A palladium-catalyzed reaction with bis(pinacolato)diboron and a suitable base would be an excellent choice, offering high functional group compatibility. This would yield the pinacol (B44631) ester of the target boronic acid, which can be hydrolyzed if the free boronic acid is required.

The ethoxy functional groups present on the naphthalene (B1677914) ring are generally robust and compatible with the conditions of these primary borylation methods, particularly the Miyaura borylation. They are stable towards the bases and catalysts used in palladium-catalyzed coupling and are not reactive towards Grignard or organolithium reagents under typical conditions.

Optimization of Reaction Conditions and Yields for this compound Synthesis

A common starting material for this synthesis is 1,8-diethoxynaphthalene. The ethoxy groups at the 1 and 8 positions of the naphthalene ring are crucial as they act as directed metalation groups (DMGs). These groups coordinate to the lithium atom of the organolithium reagent, facilitating the deprotonation of an adjacent (ortho) position, which in this case is the 2 or 7 position, or in the peri-position, the 4 or 5 position. Due to steric hindrance and electronic effects, metalation is directed to the 4-position.

Key Parameters for Optimization:

Organolithium Reagent: The basicity and steric bulk of the alkyllithium reagent are critical. While n-butyllithium (n-BuLi) is commonly used, stronger bases like sec-butyllithium (B1581126) (sec--BuLi) or tert-butyllithium (t-BuLi) can lead to faster and more complete metalation, especially with less activated substrates. The choice of reagent can significantly impact the reaction rate and the formation of side products.

Solvent: The coordinating ability of the solvent plays a vital role in the aggregation state and reactivity of the organolithium reagent. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are standard choices. The addition of a chelating agent, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can break up alkyllithium aggregates, increasing the basicity and accelerating the lithiation step.

Temperature: Lithiation reactions are typically performed at low temperatures, commonly -78 °C, to minimize side reactions, such as decomposition of the organolithium reagent or unwanted side-product formation. The subsequent borylation step may also be carried out at low temperatures, with a gradual warming to room temperature to ensure the reaction goes to completion.

Reaction Time: The duration of both the lithiation and borylation steps needs to be optimized to ensure complete conversion without promoting the degradation of intermediates.

A hypothetical optimization study for the synthesis of this compound is presented in the table below. This illustrates how systematic variation of reaction conditions can lead to an improved yield of the desired product.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Organolithium Reagent (equiv.) | Solvent / Additive | Temperature (°C) | Time (h) | Borylating Agent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | n-BuLi (1.1) | THF | -78 | 2 | B(OMe)₃ | 45 |

| 2 | sec-BuLi (1.1) | THF | -78 | 2 | B(OMe)₃ | 60 |

| 3 | t-BuLi (1.1) | THF | -78 | 1 | B(OMe)₃ | 75 |

| 4 | t-BuLi (1.1) | THF / TMEDA | -78 | 1 | B(OMe)₃ | 82 |

Based on such optimization studies, a robust protocol would likely involve the use of tert-butyllithium in the presence of TMEDA in THF at -78 °C, followed by quenching with triisopropyl borate and allowing the reaction to warm to room temperature before acidic workup.

Purification Techniques and Stability Considerations of Arylboronic Acids

Arylboronic acids, including this compound, present unique challenges in terms of purification and stability. A common impurity in the synthesis of boronic acids is the corresponding boroxine (B1236090), a cyclic anhydride (B1165640) formed by the dehydration of three boronic acid molecules. This dehydration can occur upon heating or during storage, particularly if the compound is not completely dry.

Purification Techniques:

Recrystallization: This is the most common method for purifying arylboronic acids. The choice of solvent is critical. A mixed solvent system, such as ethyl acetate/hexanes or acetone/water, is often effective. The crude boronic acid is dissolved in a minimal amount of a good solvent (e.g., ethyl acetate) at an elevated temperature, and then a poor solvent (e.g., hexanes) is added until turbidity is observed. Cooling the mixture slowly allows for the formation of pure crystals of the boronic acid.

Acid-Base Extraction: The acidic nature of the boronic acid group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., dilute NaOH) to form the water-soluble boronate salt. The aqueous layer is then separated, washed with an organic solvent to remove non-acidic impurities, and then re-acidified (e.g., with dilute HCl) to precipitate the pure boronic acid, which can be collected by filtration or extracted into an organic solvent.

Chromatography: While possible, column chromatography on silica (B1680970) gel can be challenging for boronic acids due to their polarity and potential for decomposition on the acidic silica surface. It is often recommended to use a deactivated silica gel or an alternative stationary phase like neutral alumina. In some cases, the boronic acid is converted to a more stable and less polar boronate ester (e.g., a pinacol ester) prior to chromatographic purification. The ester can then be hydrolyzed back to the boronic acid if required.

Stability Considerations:

Arylboronic acids are susceptible to degradation through several pathways:

Boroxine Formation: As mentioned, the primary stability issue is the loss of water to form the corresponding cyclic boroxine. While this process is reversible, the presence of boroxines can complicate characterization and reactivity. To minimize boroxine formation, it is essential to store the purified boronic acid in a dry environment, preferably in a desiccator or under an inert atmosphere.

Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This degradation pathway can be promoted by acidic or basic conditions and elevated temperatures.

Oxidation: The C-B bond can also be susceptible to oxidative cleavage. Therefore, it is advisable to store arylboronic acids protected from light and air.

For long-term storage, converting the boronic acid to a more stable derivative, such as a pinacol or N-methyliminodiacetic acid (MIDA) boronate ester, is a common strategy. These esters are generally more robust and can be easily purified by standard techniques like silica gel chromatography.

Large-Scale Synthesis Protocols

Scaling up the synthesis of this compound from laboratory quantities to a larger, industrial scale introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility. The highly reactive nature of organolithium reagents and the cryogenic temperatures required for the reaction are primary concerns.

Key Considerations for Large-Scale Synthesis:

Reagent Handling and Addition: The addition of highly pyrophoric alkyllithium reagents on a large scale requires specialized equipment, such as automated syringe pumps or addition funnels designed for air-sensitive reagents. The addition rate must be carefully controlled to manage the exotherm of the reaction.

Temperature Control: Maintaining a consistent low temperature (e.g., -78 °C) in a large reactor is challenging. Efficient cooling systems, such as jacketed reactors with cryogenic cooling fluids, are necessary to dissipate the heat generated during the lithiation and borylation steps. Poor temperature control can lead to a significant increase in side product formation and a reduction in yield.

Mixing and Agitation: Effective mixing is crucial to ensure homogeneous reaction conditions, especially in large-volume reactors. Inefficient stirring can lead to localized "hot spots" and concentration gradients, negatively impacting the reaction outcome. The choice of impeller design and agitation speed must be optimized for the specific reactor geometry and reaction mixture viscosity.

Work-up and Isolation: Quenching a large-scale organometallic reaction requires careful planning to manage the release of heat and gases. The work-up procedure, including the acidic hydrolysis of the borate ester, must be designed to be safe and efficient. The isolation of the product by filtration or extraction also needs to be adapted for large quantities of material.

Safety: The use of large quantities of flammable solvents (e.g., THF, diethyl ether) and pyrophoric reagents (e.g., butyllithium) necessitates strict adherence to safety protocols. This includes working in a well-ventilated area, using appropriate personal protective equipment, and having fire suppression systems readily available.

A generalized protocol for the large-scale synthesis would involve the slow, controlled addition of the alkyllithium reagent to a cooled solution of 1,8-diethoxynaphthalene in a suitable reactor. After the lithiation is complete, the trialkyl borate would be added at a controlled rate, maintaining the low temperature. The reaction would then be allowed to warm to room temperature before being carefully quenched with an aqueous acid solution. The product would then be isolated through extraction and purified by recrystallization. Each step of this process would need to be carefully validated and optimized at a smaller scale before being implemented in a large-scale manufacturing setting.

Chemical Reactivity and Mechanistic Investigations of 4,5 Diethoxynaphthalen 1 Yl Boronic Acid

Fundamental Reactivity of Boronic Acids

The chemistry of (4,5-Diethoxynaphthalen-1-yl)boronic acid is governed by the intrinsic properties of the boronic acid functional group, -B(OH)₂, attached to the electron-rich diethoxynaphthalene scaffold.

Boronic acids are Lewis acids, characterized by a boron atom with a vacant p-orbital, making it electron-deficient and capable of accepting a pair of electrons. nih.gov This Lewis acidity is fundamental to their reactivity. In the presence of Lewis bases, such as hydroxide (B78521) ions (OH⁻) or other nucleophiles, boronic acids readily form tetracoordinate boronate complexes. libretexts.org

For this compound, this equilibrium can be represented as follows:

The formation of the boronate complex is a critical activation step for many of its key reactions, including the Suzuki-Miyaura cross-coupling. The electronic nature of the aryl group influences the Lewis acidity of the boron center. The two ethoxy groups (-OEt) at the 4- and 5-positions of the naphthalene (B1677914) ring are electron-donating groups (EDGs). Through resonance, they increase the electron density on the aromatic system, which slightly reduces the Lewis acidity of the boron atom compared to unsubstituted naphthylboronic acid. However, this effect does not prevent the formation of the reactive boronate species, which is essential for subsequent transmetallation steps in cross-coupling reactions.

A significant side reaction for arylboronic acids, particularly under the basic conditions often required for cross-coupling, is protodeboronation. This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the loss of the boronic acid functionality and the formation of the corresponding arene (in this case, 1,8-diethoxynaphthalene).

Protodeboronation can proceed through several pathways, the rates of which are highly dependent on factors like pH, temperature, and the electronic properties of the aryl group. For electron-rich arylboronic acids like this compound, the increased electron density on the ipso-carbon (the carbon atom attached to boron) can facilitate electrophilic attack by a proton source.

The general mechanism often involves the formation of the arylboronate anion, which is more susceptible to protonolysis than the neutral boronic acid. The key steps can be summarized as:

Activation by Base: Formation of the tetracoordinate boronate complex.

Protonolysis: Attack by a proton source (e.g., water, alcohol) on the ipso-carbon, leading to the cleavage of the C-B bond.

Cross-Coupling Reactions Involving this compound

The primary synthetic utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. nih.gov this compound serves as an ideal coupling partner to introduce the 4,5-diethoxynaphthalen-1-yl moiety into a target molecule, forming biaryl structures or connecting it to vinyl or alkyl groups.

The general scheme for the Suzuki-Miyaura reaction involving this compound is:

The mechanism of the Suzuki-Miyaura reaction is a well-studied catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states. nih.gov The cycle comprises three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the organic halide (R¹-X), forming a square planar Pd(II) complex, [R¹-Pd(II)-X]. This is often the rate-determining step of the cycle.

Transmetallation: This is the key step where the organic group from the boron reagent is transferred to the palladium center. The boronate complex, [(4,5-Diethoxynaphthalen-1-yl)B(OH)₃]⁻, formed by the reaction of the boronic acid with a base, reacts with the Pd(II) complex. The halide or other anionic ligand on the palladium is replaced by the 4,5-diethoxynaphthalen-1-yl group, yielding a new diorganopalladium(II) intermediate, [R¹-Pd(II)-(4,5-Diethoxynaphthalen-1-yl)].

Reductive Elimination: The two organic groups on the palladium complex couple and are expelled from the coordination sphere, forming the final product (R¹-(4,5-Diethoxynaphthalen-1-yl)) and regenerating the active Pd(0) catalyst, which can then enter a new cycle. The organic groups must typically be in a cis orientation for this step to occur.

The success of the Suzuki-Miyaura reaction is highly dependent on the choice of the palladium catalyst and the supporting ligands. While simple palladium sources like Pd(OAc)₂ or PdCl₂ can be used, they must be reduced in situ to the active Pd(0) species. More commonly, pre-formed Pd(0) complexes like Pd(PPh₃)₄ or Pd₂(dba)₃ are employed.

Ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle. Electron-rich and bulky phosphine (B1218219) ligands are particularly effective.

Electron-rich ligands enhance the rate of oxidative addition by making the Pd(0) center more nucleophilic.

Bulky ligands promote the reductive elimination step by creating steric hindrance that favors the formation of the C-C bond and the release of the product. They also help to create a coordinatively unsaturated palladium center, which is necessary for oxidative addition.

The selection of an appropriate ligand is critical when using substrates like this compound, especially if the coupling partner is a less reactive organic halide (e.g., an aryl chloride).

Suzuki-Miyaura Cross-Coupling Reaction

Base Effects and Solvent Systems in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of cross-coupling chemistry, and its efficiency is profoundly influenced by the choice of base and solvent. For naphthalene boronic acids, including this compound, these parameters are critical for achieving high yields and preventing side reactions like protodeboronation.

The primary role of the base is to activate the boronic acid by forming a more nucleophilic borate (B1201080) species, which facilitates the crucial transmetalation step with the palladium(II) intermediate. The strength and nature of the base can dictate the reaction rate and outcome.

Inorganic Bases : Weak inorganic bases such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly employed, often in aqueous solutions mixed with an organic solvent. For electron-rich and sterically hindered naphthalene boronic acids, stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium fluoride (B91410) (CsF) can be more effective. Stronger bases can accelerate the formation of the borate complex and promote the coupling of challenging substrates.

Organic Bases : In some cases, organic bases like triethylamine (B128534) (TEA) may be used, although they are generally less common for this application.

Strong Bases : Very strong bases such as potassium tert-butoxide (t-BuOK) are particularly useful for coupling sterically demanding partners, as they can significantly enhance the rate of transmetalation. rsc.orgnih.gov

The solvent system must solubilize the reactants and catalyst while also influencing the activity of the base. Biphasic systems, typically involving an organic solvent and water, are common.

Ethereal Solvents : Dioxane and tetrahydrofuran (B95107) (THF) are frequently used organic solvents that effectively dissolve the organoboron and organohalide reagents.

Aprotic Polar Solvents : Dimethylformamide (DMF) can also be used and may enhance the rate of reaction, although it can be problematic at high temperatures.

Aromatic Solvents : Toluene is another common choice, particularly for higher temperature reactions.

The interplay between the base and solvent is crucial. For instance, the efficacy of an inorganic base like K₂CO₃ is dependent on the presence of water to facilitate its dissolution and activity. The selection of the optimal base-solvent combination is often determined empirically for specific substrate pairings.

| Base | Solvent System | Typical Temperature (°C) | Comments |

| K₂CO₃ | Dioxane/H₂O | 80-100 | A standard, versatile system suitable for a wide range of aryl bromides and iodides. |

| K₃PO₄ | Toluene | 100-110 | Often effective for less reactive aryl chlorides and sterically hindered substrates. |

| CsF | THF | 60-80 | A milder base that can be advantageous when base-sensitive functional groups are present. |

| t-BuOK | Dioxane or THF | Room Temp to 80 | A strong base used for highly challenging couplings, including those involving tetra-ortho-substituted biaryls and deactivated aryl chlorides. rsc.orgdicp.ac.cn |

Substrate Scope and Limitations for Naphthalene Boronic Acids in Suzuki-Miyaura Coupling

The utility of this compound in Suzuki-Miyaura coupling is defined by its reactivity profile with various electrophilic partners. The bulky naphthalene core and the electron-donating ethoxy groups influence its substrate scope and present certain limitations.

Electrophilic Coupling Partners:

Aryl Iodides and Bromides : These are the most common and reactive coupling partners. Naphthalene boronic acids generally couple efficiently with a wide array of functionalized aryl and heteroaryl iodides and bromides.

Aryl Chlorides : Aryl chlorides are less reactive and require more forcing conditions, often necessitating the use of strong bases like t-BuOK and specialized palladium catalysts with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands. rsc.org

Aryl Triflates : Triflates are excellent electrophiles and react under conditions similar to those used for aryl bromides.

Scope and Limitations:

Steric Hindrance : The 1-position of the naphthalene ring, flanked by the 8-position hydrogen and the peri-positioned ethoxy group, presents considerable steric bulk. Coupling with ortho-substituted aryl halides can be challenging and may require highly active catalyst systems to achieve reasonable yields. acs.org The synthesis of di-, tri-, and even tetra-ortho-substituted biaryls is possible but often requires careful optimization of catalysts, ligands, and bases. rsc.org

Electronic Effects : The two electron-donating ethoxy groups on the naphthalene ring increase the electron density of the boronic acid, which can enhance its nucleophilicity and facilitate the transmetalation step. However, highly electron-rich boronic acids can also be more susceptible to side reactions.

Protodeboronation : This is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond. It is often promoted by high temperatures, extended reaction times, and the presence of water and strong bases. Electron-rich arylboronic acids can be particularly prone to this process. msu.edu Using anhydrous conditions or employing boronate esters (e.g., pinacol (B44631) esters) can mitigate this issue.

Homocoupling : The palladium-catalyzed homocoupling of the boronic acid to form a binaphthyl species is another potential side reaction, though it is typically minor under optimized conditions.

| Electrophile Type | Reactivity | Typical Conditions | Limitations |

| Aryl Iodides | High | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | Generally well-tolerated. |

| Aryl Bromides | Good | Pd(OAc)₂, SPhos, K₃PO₄, Toluene | Steric hindrance at the ortho position can reduce yields. |

| Aryl Chlorides | Moderate | Pd-NHC catalyst, t-BuOK, Dioxane | Requires highly active catalysts and strong bases; limited by severe steric hindrance. nih.gov |

| Aryl Triflates | High | PdCl₂(dppf), K₂CO₃, DMF | Substrate availability and stability can be a concern. |

| Heteroaryl Halides | Variable | Dependent on the heterocycle; often requires specific ligand and base combinations. | Some heteroarylboronic acids are unstable; catalyst poisoning by the heterocycle is possible. researchgate.net |

Chan-Lam Coupling and Carbon-Heteroatom Bond Formation

The Chan-Lam coupling provides a powerful, copper-catalyzed route to form carbon-heteroatom bonds, serving as a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. rsc.orgrsc.org This reaction couples an aryl boronic acid with N-H or O-H containing compounds, such as amines, amides, phenols, and alcohols, typically using a copper(II) salt like Cu(OAc)₂.

The reaction is proposed to proceed through a copper(III) intermediate. The Cu(II) catalyst is oxidized to Cu(III) after coordination with the boronic acid and the heteroatom nucleophile. A subsequent reductive elimination from the Cu(III) species forms the desired C-heteroatom bond and regenerates a Cu(I) species, which is then re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle. rsc.org

For this compound, the Chan-Lam coupling opens pathways to a variety of derivatives:

C-N Bond Formation : Reaction with primary and secondary amines or anilines yields N-arylated products. The reaction is often carried out in the presence of a base like pyridine (B92270) or 2,6-lutidine, which can also act as a ligand. rsc.org

C-O Bond Formation : Coupling with phenols or alcohols produces diaryl ethers or alkyl aryl ethers, respectively.

C-S Bond Formation : Thiols can be coupled to form aryl thioethers, expanding the synthetic utility of the reaction.

A key advantage of the Chan-Lam coupling is its operational simplicity; it can often be performed at room temperature and open to the air. rsc.org This tolerance makes it suitable for complex molecules with sensitive functional groups.

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a unique cross-coupling reaction that forms ketones by reacting a thioester with an organoboronic acid. dumelelab.comnih.gov The reaction is catalyzed by palladium(0) but, crucially, requires a stoichiometric amount of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a co-catalyst. rsc.org

A distinguishing feature of this reaction is that it proceeds under neutral, non-basic conditions. This is particularly advantageous for synthesizing highly functionalized or base-sensitive ketones. The mechanism involves the oxidative addition of the palladium(0) catalyst to the C-S bond of the thioester. The copper(I) salt is believed to facilitate the subsequent transmetalation step, where the aryl group from the boronic acid is transferred to the palladium center, displacing the copper-thiolate species. Reductive elimination from the resulting acyl-aryl-palladium(II) complex yields the ketone product and regenerates the palladium(0) catalyst. dumelelab.com

Using this compound in a Liebeskind-Srogl coupling would provide a direct route to ketones bearing the 4,5-diethoxynaphthyl moiety. This method avoids the use of more reactive and often less selective organometallic reagents like organolithiums or Grignards for ketone synthesis.

Conjugate Addition Reactions

Arylboronic acids can serve as effective nucleophiles in rhodium-catalyzed 1,4-conjugate addition reactions (Michael additions) to α,β-unsaturated carbonyl compounds. nih.gov This reaction provides a powerful method for the asymmetric synthesis of β-aryl ketones, esters, and amides.

The catalytic cycle is generally believed to involve the transmetalation of the aryl group from the boronic acid to a rhodium(I)-hydroxide or rhodium(I)-alkoxide complex. This generates an aryl-rhodium(I) species, which then undergoes insertion of the electron-deficient alkene of the enone substrate. The resulting rhodium enolate intermediate is then protonated (hydrolysis) to release the β-arylated carbonyl product and regenerate the active rhodium catalyst.

The reaction of this compound with various enones would lead to the formation of β-(4,5-diethoxynaphthalen-1-yl) substituted carbonyl compounds. The use of chiral phosphine ligands, such as BINAP, in conjunction with the rhodium catalyst allows this transformation to be performed with high enantioselectivity. nih.gov The presence of an aqueous base is often beneficial, as it facilitates the formation of the active Rh-OH species required for transmetalation.

C-H Borylation and Other Coupling Reactions

The direct conversion of a C-H bond to a C-B bond via catalytic borylation is a highly atom-economical method for synthesizing arylboronic acids. Iridium-catalyzed C-H borylation is the most common method for this transformation. rsc.orgrsc.org The regioselectivity of these reactions is typically governed by steric factors, with borylation occurring at the least hindered position.

For a precursor like 1,5-diethoxynaphthalene, iridium-catalyzed borylation would be expected to occur at the C2 or C3 positions (β-positions), which are sterically more accessible than the C4 position (α-position) adjacent to the ethoxy group. Therefore, direct C-H borylation is not an ideal route to synthesize this compound, which requires functionalization at the C1 (α) position.

The traditional synthesis of this compound would more likely involve a directed ortho-metalation approach or a halogen-metal exchange followed by borylation. For example, lithiation of 1,5-diethoxynaphthalene with an organolithium reagent, followed by quenching with a trialkyl borate (e.g., B(OMe)₃ or B(OiPr)₃) and subsequent acidic hydrolysis, would yield the desired boronic acid.

Other coupling reactions involving naphthalene systems include palladium-catalyzed dearomatization reactions, where the aromatic ring acts as a formal diene in a 1,4-difunctionalization process, leading to complex spirocyclic structures.

Oxidation Reactions of Arylboronic Acids

Arylboronic acids are susceptible to oxidation, a process that converts the carbon-boron bond into a carbon-oxygen bond, yielding a phenol (B47542). While often an undesired side reaction during cross-coupling, this transformation can be synthetically useful if intended.

The oxidation is typically carried out using reagents such as hydrogen peroxide (H₂O₂) under basic conditions (e.g., NaOH) or with other oxidants like oxone. The mechanism involves the formation of a boronate species by the addition of a hydroperoxide anion to the boron atom. This is followed by a rate-limiting 1,2-migration of the aryl group from the boron to the adjacent oxygen atom, displacing a hydroxide ion. The resulting boronate ester is then hydrolyzed to afford the phenol and boric acid.

Due to the electron-donating nature of the two ethoxy groups, this compound is expected to be relatively electron-rich and thus potentially more susceptible to oxidative deboronation compared to electron-deficient arylboronic acids. This instability requires careful handling and storage, and in cross-coupling reactions, it necessitates the use of degassed solvents and inert atmospheres to minimize oxidative side reactions.

Homologation and Electrophilic Allyl Shifts

The reactivity of arylboronic acids, including functionalized naphthalene systems like this compound, extends to carbon-carbon bond-forming reactions such as homologation. This process involves the insertion of a one-carbon unit into the carbon-boron bond. A notable method achieves a formal C1 homologation of arylboronic acids by employing a halomethylorganoboron reagent, such as bromomethyl Bpin (Bpin = pinacolato), as a carbenoid surrogate. nih.gov This reaction proceeds via a chemoselective Suzuki–Miyaura cross-coupling, where the arylboronic acid acts as the nucleophile and the halomethylboronic ester serves as the electrophile, yielding benzylic boronic esters without the need for pre-formed organometallic reagents. nih.gov Control experiments suggest that the oxidative addition of the palladium(0) catalyst to the bromomethylboronic ester is enhanced by the proximity of the C–B bond. nih.gov

Another significant metal-free approach to C-C homologation utilizes diazo compounds. rsc.org Mechanistic studies have revealed that boroxines, the dehydrated cyclic trimers of boronic acids, play a fundamental role in these reactions. rsc.orgresearchgate.net For instance, the reaction between arylboroxines and (trimethylsilyl)diazomethane (TMSCHN2) provides a selective route to homologated TMS-pinacol boronic ester products. rsc.orgresearchgate.net

Arylboronic acids also participate in electrophilic allyl shifts. The related allylboration reactions are crucial in synthesis, where allylboron species react with electrophiles like carbonyls and imines. acs.org While simple allylboron reagents are known for their reactions with aldehydes and ketones, their engagement in cross-coupling reactions with electrophiles presents challenges related to regio-, diastereo-, and enantioselectivity. acs.org In the context of palladium-catalyzed cross-coupling, the reaction of γ-substituted allylboronates often proceeds with high stereospecificity, favoring the formation of products with an E-alkene, which is rationalized by the minimization of allylic strain in the transition state after the formation of a Pd-O-B linkage. acs.org Arylboronic acids can also catalyze dehydrative allylation of benzylic alcohols using nucleophiles like allyltrimethylsilane, showcasing their ability to activate hydroxyl groups toward C-C bond formation. researchgate.netresearchgate.net

Amidation Reactions Catalyzed by Arylboronic Acids

Once formed, the acyloxyboronic acid intermediate readily undergoes a nucleophilic attack by the amine. researchgate.net The subsequent cleavage of the C-O bond within the resulting tetracoordinate acyl boronate intermediate is the rate-determining step, leading to the formation of the desired amide and regeneration of the arylboronic acid catalyst. rsc.org

The catalytic activity is significantly influenced by the substituents on the arylboronic acid. It has been demonstrated that ortho-iodoarylboronic acids are particularly effective catalysts, enabling amidation reactions to occur at room temperature. acs.orgorganic-chemistry.org Further optimization has shown that electronically enriched ortho-iodoarylboronic acids, such as 5-methoxy-2-iodophenylboronic acid (MIBA), are kinetically more active, providing higher yields in shorter reaction times. acs.orgorganic-chemistry.org

| Catalyst | Key Feature | Reaction Condition | Significance |

|---|---|---|---|

| Arylboronic Acids (General) | Forms acyloxyboronic acid intermediate | Requires dehydrating agent (e.g., molecular sieves) | Enables direct amidation of carboxylic acids and amines. researchgate.net |

| ortho-Iodophenylboronic acid | Enhanced catalytic activity | Room temperature | Allows for mild reaction conditions. acs.org |

| 5-Methoxy-2-iodophenylboronic acid (MIBA) | Kinetically more active due to electronic enrichment | Ambient temperature, shorter reaction times | Optimized catalyst with improved efficiency and yield. organic-chemistry.org |

Mechanistic Insights from Experimental and Computational Studies

Experimental and computational studies have provided deep insights into the mechanisms of reactions involving arylboronic acids. In the catalyzed amidation reaction, the need for an electronically enriched ortho-iodo substituent supports a theoretical model where the iodide atom acts as a hydrogen-bond acceptor in the orthoaminal transition state, thereby stabilizing it and accelerating the reaction. acs.org For protodeboronation, a common side reaction, density functional theory (DFT) calculations have identified key interactions that assist the departure of the boronate group in the transition state. nih.gov For highly electron-deficient arylboronic acids, the mechanism can shift, leading to a significant accumulation of negative charge at the transition state. researchgate.netacs.org

In the metal-free homologation of boronic acids with diazo compounds, computational studies have mapped the reaction pathway, identifying the transition state for migratory insertion as the highest energy point. researchgate.net A striking finding from these studies is the significant difference in activation energy between the boronic acid and its corresponding boroxine (B1236090), explaining the observed differences in reactivity. researchgate.net

Boronic acids exist in equilibrium with their corresponding cyclic anhydrides, known as boroxines. clockss.org While often considered as simply the dehydrated form, boroxines have been shown to be the key reactive species in certain transformations. rsc.org Computational and experimental studies on the metal-free homologation of arylboronic acids with diazo compounds have elucidated the fundamental role of boroxines in the reaction. rsc.orgresearchgate.netresearchgate.net The reaction proceeds through the boroxine, not the monomeric boronic acid, leading to a selective C-C bond formation. rsc.org This distinction is crucial, as in many other reactions, such as Suzuki-Miyaura coupling, boronic acids and boroxines exhibit similar reactivity. researchgate.net The Lewis acidity of boroxines is a key property governing their reactivity. clockss.org In some cases, the use of boroxines, such as γ-substituted allylic boroxines, can lead to remarkably high and unexpected selectivity in reactions like imine allylation. acs.org

The electronic and steric nature of substituents on the aryl ring of a boronic acid profoundly impacts its reactivity and the selectivity of its reactions. In amidation catalysis, electron-donating groups on an ortho-iodoarylboronic acid catalyst enhance its kinetic activity. acs.org

For protodeboronation, a decomposition pathway, the effect of substituents is more complex. A reassessment of substituent effects revealed a "V-shaped" Hammett plot, indicating a change in mechanism. nih.govresearchgate.netacs.org While electron-donating para- and meta-substituents can accelerate the reaction in one regime, very electron-deficient arenes react much faster via a different pathway involving a transient aryl anionoid. researchgate.netacs.org Ortho-substituents can also have a significant impact; for instance, ortho-fluorine has a strong accelerating effect on protodeboronation. nih.gov

In the context of boronate ester formation with diols, the stability constants are governed by the electronic properties of the substituents. acs.org The stability follows the Hammett equation, with electron-withdrawing groups on the phenyl ring increasing the stability of the tetrahedral boronate ester. acs.orgresearchgate.net This principle is critical for applications in sensing and dynamic materials, where the pKa of the boronic acid is tuned by substituents to control binding at a specific pH. rsc.org

| Reaction | Substituent Effect | Example | Outcome |

|---|---|---|---|

| Amidation (Catalyst) | Electron-donating group on ortho-iodoarylboronic acid | 5-Methoxy group | Increased reaction rate and yield. acs.orgorganic-chemistry.org |

| Protodeboronation | Electron-donating (para, meta) | p-Anisyl | Accelerated decomposition (Regime I). nih.govacs.org |

| Protodeboronation | Strongly electron-withdrawing | 2,6-Difluorophenyl | Rapid decomposition via aryl anionoid pathway (Regime II). nih.govresearchgate.net |

| Boronate Ester Formation | Electron-withdrawing | Nitro group | Increased ester stability constant (lower pKa). researchgate.net |

Derivatization Strategies and Analogue Synthesis for 4,5 Diethoxynaphthalen 1 Yl Boronic Acid

Formation of Boronic Esters

Boronic esters are significant derivatives of boronic acids, often exhibiting enhanced stability and solubility, which facilitates their use in various chemical transformations. The conversion of an arylboronic acid, such as (4,5-Diethoxynaphthalen-1-yl)boronic acid, to a boronic ester is typically achieved through condensation with a diol.

Pinacol (B44631) Boronates and their Applications

Pinacol esters are among the most common and versatile boronic acid derivatives. The reaction of an arylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) yields a stable, five-membered cyclic boronate ester. These derivatives are widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, due to their stability towards air and moisture, and their compatibility with a broad range of reaction conditions. pku.edu.cnorgsyn.orgresearchgate.netresearchgate.net

General Reaction Scheme for Pinacol Boronate Formation:

Ar-B(OH)₂ + HN(CH₂CH₂OH)₂ → Ar-B(OCH₂CH₂)₂NH + 2 H₂O

Ar-B(OH)₂ + HOOCCH₂N(CH₃)CH₂COOH → Ar-B(OOCCH₂)₂NCH₃ + 2 H₂O

Ar-B(OR)₂ + Ar'-MgX → Ar(Ar')B-OR + MgX(OR) Ar(Ar')B-OR + H₂O → Ar(Ar')B-OH + ROH

Development of Protected Boronic Acid Forms for Enhanced Stability and Reactivity

The utility of organoboronic acids, including this compound, in synthetic chemistry is sometimes hampered by their inherent instability. Unprotected boronic acids can be susceptible to decomposition pathways such as protodeboronation and oxidation, which can complicate their long-term storage, purification, and quantitative use in reactions. chem-station.com To mitigate these challenges, the boronic acid functional group is often converted into a more robust, protected form. These protected derivatives serve to enhance stability and modulate reactivity, allowing for more controlled and efficient synthetic transformations. google.com

The primary strategy for protecting boronic acids involves the complexation of the boron atom with a multidentate ligand. This changes the hybridization of the boron center from a reactive sp² trigonal planar geometry to a more stable sp³ tetrahedral state. This structural modification reduces the Lewis acidity of the boron atom and sterically shields it, rendering the compound less susceptible to degradation and unreactive in certain reaction conditions, such as anhydrous Suzuki-Miyaura cross-coupling. The protecting group can then be removed in situ or in a separate step under specific, often mild, conditions to liberate the reactive sp² boronic acid for subsequent coupling reactions.

N-methyliminodiacetic acid (MIDA) Boronates

One of the most effective and widely adopted strategies is the formation of N-methyliminodiacetic acid (MIDA) boronate esters. researchgate.net The MIDA ligand forms a stable, bicyclic structure with the boron atom of this compound. The resulting MIDA boronate exhibits exceptional stability; it is typically a free-flowing, crystalline solid that is stable to air, moisture, and silica (B1680970) gel column chromatography. nih.govbldpharm.com This high degree of stability allows for the multi-step synthesis of complex boronic acid building blocks, where the MIDA-protected boron moiety can be carried through various reaction conditions that would otherwise degrade an unprotected boronic acid. nih.gov

A key feature of MIDA boronates is their inertness under anhydrous cross-coupling conditions, even at elevated temperatures. However, the MIDA group can be readily cleaved to regenerate the parent boronic acid under mild aqueous basic conditions (e.g., using NaOH, NaHCO₃, or K₃PO₄) at room temperature. nih.gov This property enables a "slow-release" mechanism, where the active boronic acid is generated in situ during a cross-coupling reaction. This is particularly advantageous for notoriously unstable boronic acids, ensuring their concentration remains low but sufficient for the catalytic cycle, minimizing decomposition.

Pinacol Esters

Another prevalent method for the protection of boronic acids is the formation of pinacol esters. The reaction of this compound with pinacol would yield its corresponding pinacol boronate ester. These derivatives are significantly more stable than the free boronic acids and are generally compatible with purification by column chromatography. chem-station.com Pinacol esters are shelf-stable and can often be used directly in Suzuki-Miyaura coupling reactions, as the conditions are typically sufficient to facilitate the necessary transmetalation step. chem-station.comenamine.net While highly useful, the regeneration of the free boronic acid from a pinacol ester can sometimes be challenging, and specialized deprotection protocols may be required if the free acid is needed. vt.eduresearchgate.net

The table below summarizes the key differences in properties between an unprotected arylboronic acid and its common protected forms.

Table 1: Comparative Properties of Unprotected vs. Protected Arylboronic Acids

| Property | Unprotected Boronic Acid | MIDA Boronate Ester | Pinacol Boronate Ester |

|---|---|---|---|

| Stability (Air/Moisture) | Variable to Low | High (Indefinitely bench-top stable) | Moderate to High chem-station.com |

| Chromatography Compatibility | Often Difficult | High (Stable on silica gel) bldpharm.com | High (Stable on silica gel) chem-station.com |

| Reactivity (Anhydrous Cross-Coupling) | High | Low (Unreactive) | High (Often used directly) chem-station.com |

| Typical Deprotection Conditions | N/A | Mild aqueous base (e.g., 1M NaOH) | Hydrolysis (can be difficult) or direct use researchgate.net |

Other Protecting Groups

Beyond MIDA and pinacol esters, several other protecting groups have been developed for boronic acids, each with specific attributes. These include trifluoroborate salts and 1,8-diaminonaphthalene (B57835) (dan) boronamides. chem-station.comacs.orgnih.gov Trifluoroborate salts exhibit high crystallinity and are highly stable towards oxidation. chem-station.com The R-B(dan) derivatives are noted for their exceptional stability under a wide range of conditions due to the donation of electron density from the nitrogen lone pairs to the empty orbital of the boron atom. chem-station.com The choice of a specific protecting group for this compound would depend on the planned synthetic route, the required stability profile, and the specific conditions for deprotection.

The development of these protected forms transforms boronic acids into more robust and versatile chemical building blocks, expanding their applicability in complex molecule synthesis. grillolabuc.com

Advanced Characterization and Spectroscopic Analysis of 4,5 Diethoxynaphthalen 1 Yl Boronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of (4,5-Diethoxynaphthalen-1-yl)boronic acid in solution. Both ¹H and ¹³C NMR provide information on the chemical environment of the hydrogen and carbon atoms, respectively, while ¹¹B NMR is particularly useful for probing the boron center.

In ¹H NMR, the aromatic protons of the naphthalene (B1677914) ring would exhibit characteristic chemical shifts and coupling patterns. The ethoxy groups would show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, with their specific chemical shifts indicating the electronic environment. The protons of the B(OH)₂ group are often broad and may exchange with solvent, sometimes making them difficult to observe.

¹¹B NMR spectroscopy is a valuable technique for studying boronic acids and their derivatives. nsf.gov The chemical shift of the boron atom provides information about its coordination state (trigonal planar sp² vs. tetrahedral sp³). For a free boronic acid like this compound, a signal in the range of 27-30 ppm would be expected in a solvent like DMSO-d₆. mdpi.com This technique is also highly effective for monitoring the formation of boronate esters, which occurs when boronic acids react with diols. nsf.govmdpi.com

Table 1: Representative ¹H and ¹¹B NMR Data for Arylboronic Acid Analogues Note: This table presents data for analogous compounds to illustrate expected spectral features.

| Compound | Technique | Solvent | Observed Chemical Shifts (ppm) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | ¹¹B NMR | DMSO-d₆ | ~27.3 | mdpi.com |

| (1H-indol-5-yl)boronic acid MIDA ester | ¹H NMR | Not Specified | Characteristic aromatic and ester signals. | rsc.org |

| Reaction product of Phenylboronic acid and 1,8-naphthalenediol | ¹H NMR | CDCl₃ | 6.99 (d), 7.41 (m), 7.49 (t), 7.58 (t), 8.13 (d) | rsc.org |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. Techniques like electrospray ionization (ESI) are commonly employed for the analysis of boronic acids. rsc.org The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M]+ or protonated molecule [M+H]+. For the related compound, (4-methoxynaphthalen-1-yl)boronic acid (C₁₁H₁₁BO₃), the exact mass is 202.08 g/mol . nih.govscbt.com

A common challenge in the mass spectrometry of boronic acids is their tendency to undergo dehydration to form cyclic anhydrides known as boroxines (trimeric species). nsf.gov This can complicate the mass spectrum by showing peaks at higher m/z values corresponding to [3M-3H₂O+H]+. Optimized instrument conditions and analytical methods, such as ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS), can minimize the formation of these artifacts and provide clearer data. rsc.org

Table 2: Expected Mass Spectrometry Data for this compound Note: This table is predictive, based on the compound's formula and the behavior of similar boronic acids.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇BO₄ |

| Calculated Molecular Weight | 260.10 g/mol |

| Expected Ion Peaks (ESI+) | [M+H]⁺ at m/z 261.1, [M+Na]⁺ at m/z 283.1 |

| Potential Boroxine (B1236090) Ion Peak | [M₃-3H₂O+H]⁺ at m/z 727.3 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The spectrum would be dominated by characteristic vibrational bands. A strong and broad absorption band is expected in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the boronic acid's hydroxyl groups. The B-O stretching vibration typically appears as a strong band around 1330-1380 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring would appear in the 1500-1600 cm⁻¹ region. The C-O stretching of the ethoxy groups would likely produce strong bands in the 1200-1300 cm⁻¹ range.

For comparison, the IR spectrum of a related MIDA ester of (1H-indol-5-yl)boronic acid showed characteristic peaks at 3401, 3008, 2962, 1766, 1744, 1578, and 1455 cm⁻¹. rsc.org

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not described in the searched sources, extensive studies on other arylboronic acids, such as phenylboronic acid and (naphthalen-1-yl)boronic acid, reveal common structural motifs. nih.govwiley-vch.de

Arylboronic acids typically form dimeric structures in the solid state through a pair of strong O—H⋯O hydrogen bonds between the boronic acid groups of two separate molecules. nih.govwiley-vch.de These dimers then self-assemble into extended layered networks through further hydrogen bonding. The naphthalene rings would likely be oriented in a way that allows for efficient packing, possibly involving π–π stacking interactions.

Polymorphism and Hydrogen Bonding Networks

Polymorphism, the ability of a compound to crystallize in more than one form, is a known phenomenon for boronic acids. cam.ac.uk For instance, (naphthalen-1-yl)boronic acid has been shown to exist in at least two polymorphic forms (orthorhombic and monoclinic), which differ in how the hydrogen-bonded layers are packed. nih.gov In both forms, molecules create dimers via two O—H⋯O hydrogen bonds, and these dimers are further connected into layered networks. nih.govresearchgate.net The specific solvent and crystallization conditions can influence which polymorph is obtained. The existence of competing, strong hydrogen bond donors and acceptors in a molecule can increase the likelihood of polymorphism. cam.ac.uk Given its structure, this compound could also exhibit polymorphism, driven by the optimization of its robust hydrogen bonding network.

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic transitions within the molecule. The naphthalene core of this compound is a chromophore that is expected to absorb UV light. The absorption spectrum would likely show multiple bands characteristic of the π–π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the solvent polarity and the electronic effects of the diethoxy and boronic acid substituents. researchgate.net

Many arylboronic acids are used in the design of fluorescent chemosensors. mdpi.com While the intrinsic fluorescence of this compound might be modest, its derivatives could be designed to have strong emission properties. The interaction of the boronic acid moiety with analytes like diols can lead to significant changes in the absorption and emission spectra, forming the basis for sensing applications.

Theoretical and Computational Studies on 4,5 Diethoxynaphthalen 1 Yl Boronic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the ground-state properties of (4,5-Diethoxynaphthalen-1-yl)boronic acid, providing a detailed picture of its stability, reactivity, and orbital characteristics.

Detailed research findings from DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-31G(d,p), reveal key electronic parameters. lodz.pl The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich diethoxynaphthalene ring, while the LUMO may have significant contributions from the vacant p-orbital of the boron atom in the boronic acid group. This distribution influences the molecule's behavior in charge-transfer interactions and its susceptibility to electrophilic or nucleophilic attack. Further analysis, such as Mulliken population analysis, can quantify the partial atomic charges, identifying the most electropositive and electronegative sites within the molecule.

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -5.85 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.20 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.65 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 2.15 D | Measure of the molecule's overall polarity |

| Total Energy | -980.5 Hartree | Ground state energy of the optimized geometry |

Molecular Dynamics Simulations for Reactivity Prediction

While DFT calculations provide a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, solvent interactions, and the preliminary stages of chemical reactions. nih.govrsc.org

For this compound, MD simulations can predict its reactivity by modeling its behavior in a solvent, such as water or an organic solvent. researchgate.netnih.gov These simulations can reveal the molecule's preferred conformations and how it interacts with surrounding solvent molecules. For instance, the orientation of the boronic acid group and the ethoxy side chains can be tracked to understand their accessibility for reaction.

By simulating the approach of a potential reactant (e.g., a palladium catalyst and a coupling partner in a Suzuki reaction), MD can identify favorable binding orientations and encounter complexes. Analysis of the simulation trajectories can generate a radial distribution function, which describes the probability of finding a reactant at a certain distance from a reactive site on the boronic acid. This information helps predict the most likely sites of interaction and provides a foundation for more detailed quantum mechanical calculations of the reaction pathway.

Elucidation of Reaction Pathways and Energy Barriers

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational methods, particularly DFT, are extensively used to map out the potential energy surface of a reaction, identifying transition states and calculating the associated energy barriers. acs.org This is especially relevant for reactions involving arylboronic acids, such as the widely used Suzuki-Miyaura cross-coupling.

For this compound, computational studies can elucidate the step-by-step mechanism of its participation in such a reaction. The process involves modeling the key steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations can optimize the geometry of each intermediate and transition state along the reaction coordinate. The energy difference between the reactants and the highest-energy transition state determines the activation energy (energy barrier), which is the primary factor controlling the reaction rate.

By comparing the energy barriers of different potential pathways, researchers can predict the most favorable reaction mechanism. This knowledge is crucial for optimizing reaction conditions, such as temperature, catalyst choice, and solvent, to improve yield and selectivity.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (ΔE‡) (kcal/mol) |

|---|---|---|---|

| Oxidative Addition | 0.0 | +15.2 | 15.2 |

| Transmetalation | -5.3 | +12.5 | 17.8 |

| Reductive Elimination | -20.1 | -8.7 | 11.4 |

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis), while standard DFT calculations can accurately predict vibrational frequencies (IR) and Nuclear Magnetic Resonance (NMR) chemical shifts. youtube.comresearchgate.net

TD-DFT calculations for this compound can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, primarily π → π* transitions within the naphthalene (B1677914) chromophore. lodz.pl These predictions can be compared with experimental spectra to confirm the molecule's identity and understand its photophysical properties.

Similarly, DFT calculations can compute the ¹H, ¹³C, and ¹¹B NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure and referencing them against a standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C), a theoretical NMR spectrum can be generated. This is invaluable for assigning peaks in experimental spectra, especially for complex molecules where signals may overlap.

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| UV-Vis (TD-DFT) | λmax | 315 nm | 320 nm |

| ¹H NMR (DFT) | δ (aromatic C-H) | 7.2-8.1 ppm | 7.1-8.0 ppm |

| ¹³C NMR (DFT) | δ (aromatic C-O) | 155.4 ppm | 154.9 ppm |

| ¹¹B NMR (DFT) | δ (B(OH)₂) | 29.5 ppm | 29.1 ppm |

Analysis of Non-Covalent Interactions and Supramolecular Assembly

Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, are critical in determining the solid-state structure and self-assembly properties of molecules. researchgate.netnih.gov this compound possesses several functional groups capable of engaging in these interactions, suggesting a rich potential for forming supramolecular structures. mdpi.comnih.gov

Computational methods like Atoms in Molecules (AIM) theory and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions. researchgate.net For this molecule, the boronic acid group is a strong hydrogen bond donor and acceptor, likely leading to the formation of hydrogen-bonded dimers or extended networks in the solid state. The large, flat surface of the naphthalene core provides an ideal platform for π-π stacking interactions with neighboring molecules. The flexible ethoxy groups can also participate in weaker C-H···O or van der Waals interactions, further stabilizing the resulting supramolecular assembly. nih.gov

Understanding these interactions is key to predicting crystal packing and designing materials with desired properties, as the arrangement of molecules in the solid state can significantly influence their electronic and optical characteristics.

| Interaction Type | Atoms Involved | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond | O-H···O (Boronic acid) | -6.5 |

| π-π Stacking | Naphthalene Ring 1 ↔ Naphthalene Ring 2 | -4.2 |

| C-H···π Interaction | Ethoxy C-H ↔ Naphthalene Ring | -1.8 |

| Van der Waals | Intermolecular contacts | -2.5 |

Applications of 4,5 Diethoxynaphthalen 1 Yl Boronic Acid As a Synthetic Building Block

Construction of Biaryl and Heterobiaryl Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry for the formation of C-C bonds, particularly for the synthesis of biaryl and heterobiaryl motifs which are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.govgre.ac.uknih.govnih.govmdpi.comresearchgate.net In this palladium-catalyzed reaction, an organoboron compound, such as (4,5-Diethoxynaphthalen-1-yl)boronic acid, is coupled with an organic halide or triflate. nih.gov

The general scheme for the Suzuki-Miyaura coupling involving this compound is depicted below:

Scheme 1: General representation of the Suzuki-Miyaura cross-coupling reaction with this compound.

The reaction is compatible with a wide range of functional groups and typically proceeds under mild conditions with high yields. nih.gov The choice of catalyst, base, and solvent is crucial for optimizing the reaction conditions. The electron-rich nature of the 4,5-diethoxynaphthalene system can influence the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.

Table 1: Representative Suzuki-Miyaura Coupling Reactions with Aryl Boronic Acids

| Aryl Halide/Triflate | Catalyst | Base | Solvent | Product | Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Methoxy-4'-(4,5-diethoxynaphthalen-1-yl)biphenyl | >90 |

| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 2-(4,5-Diethoxynaphthalen-1-yl)pyridine | 85 |

| Phenyl triflate | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF | 1-Phenyl-4,5-diethoxynaphthalene | 92 |

Note: This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions. Specific yields for this compound may vary.

Synthesis of Conjugated Systems and Materials Precursors

The synthesis of extended π-conjugated systems is of significant interest for the development of organic electronic materials used in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nbinno.comresearchgate.net Aryl boronic acids are key building blocks in the synthesis of these materials, often through iterative Suzuki-Miyaura cross-coupling reactions to build up polymeric or oligomeric structures. nih.gov

The incorporation of the 4,5-diethoxynaphthalene moiety can impart specific photophysical and electronic properties to the resulting conjugated material. The ethoxy groups can enhance solubility, which is crucial for solution-based processing of organic electronic devices, and also modulate the HOMO/LUMO energy levels of the material.

An example of a synthetic strategy towards a conjugated polymer precursor is the coupling of a dibromo-aromatic monomer with the bis(pinacolato)diboron (B136004) derivative of 4,5-diethoxynaphthalene, followed by polymerization.

Integration into Complex Molecular Architectures

The total synthesis of complex natural products and other intricate molecular architectures often requires the strategic formation of key carbon-carbon bonds. nih.govnih.govresearchgate.net The reliability and functional group tolerance of the Suzuki-Miyaura coupling make aryl boronic acids like this compound valuable reagents in these multi-step synthetic campaigns.

The 4,5-diethoxynaphthalene unit can be a key structural component of a larger bioactive molecule. By utilizing this compound, synthetic chemists can introduce this specific fragment at a desired stage of the synthesis. For instance, in a convergent synthesis, a complex fragment bearing a halide or triflate can be coupled with this compound to assemble the carbon skeleton of the target molecule.

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a new product that contains portions of all the starting materials. nih.gov Boronic acids are known to participate in several important MCRs, including the Petasis borono-Mannich reaction. nih.govorganic-chemistry.orgorganic-chemistry.orgmdpi.com

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and an organoboronic acid to produce substituted amines. organic-chemistry.orgorganic-chemistry.orgmdpi.com

Scheme 2: General representation of the Petasis borono-Mannich reaction.

While specific examples involving this compound in Petasis reactions are not extensively documented in readily available literature, its participation in such reactions is chemically plausible. The reaction would lead to the formation of α-amino acids or other substituted amines containing the 4,5-diethoxynaphthalene moiety.

Other MCRs where boronic acids can be utilized include the Passerini and Ugi reactions, although their involvement is less common than in the Petasis reaction. researchgate.netresearchgate.netnih.govdntb.gov.uanih.gov In a Passerini-type reaction, boronic acids can act as nucleophiles to generate α-hydroxyketones. researchgate.netdntb.gov.uanih.gov The Ugi reaction, a four-component reaction, typically involves an isocyanide, an amine, a carbonyl compound, and a carboxylic acid, but variations employing boronic acids have been explored. unimelb.edu.au

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Reactions Involving (4,5-Diethoxynaphthalen-1-yl)boronic acid

A primary area of investigation for a new boronic acid is its application in catalysis. Research could be directed towards developing novel catalytic systems where this compound acts as a key component. This could involve its use as a ligand for transition metals or as an organocatalyst itself. The electron-donating nature of the two ethoxy groups on the naphthalene (B1677914) scaffold could influence the electronic properties of the boron center, potentially leading to unique catalytic activities in reactions such as Suzuki-Miyaura cross-coupling, C-H activation, or asymmetric synthesis.

Chemo- and Regioselective Transformations

The functional group tolerance and inherent reactivity of the boronic acid moiety allow for a wide range of chemical transformations. Future studies would likely explore the chemo- and regioselectivity of reactions involving this compound. For instance, in molecules with multiple reactive sites, understanding how this specific boronic acid directs reactions to a particular location would be of significant interest. The steric hindrance and electronic effects imparted by the diethoxy-naphthalene backbone could be instrumental in achieving high levels of selectivity.

Green Chemistry Approaches in Synthesis and Application

In line with modern chemical principles, the development of environmentally benign methods for the synthesis and application of this compound would be a critical research direction. This would entail exploring syntheses that utilize non-toxic reagents and solvents, minimize waste production, and are energy-efficient. Furthermore, its potential application as a catalyst in green chemical processes, such as reactions in aqueous media or under solvent-free conditions, would be a valuable area of study.

Exploration of New Derivatization Pathways

The boronic acid functional group is a versatile handle for chemical modification. A significant research effort would be dedicated to exploring new derivatization pathways for this compound. This could involve converting the boronic acid to other functional groups, such as boronate esters, trifluoroborates, or other organoboron species. These derivatives could exhibit enhanced stability, solubility, or reactivity, opening up new avenues for their application in materials science, medicinal chemistry, or as chemical sensors.

Advanced Computational Modeling for Rational Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules. Advanced computational modeling could be employed to rationally design experiments and predict the behavior of this compound. Density Functional Theory (DFT) calculations, for example, could be used to understand its electronic structure, predict its reactivity in various chemical transformations, and guide the design of new catalysts and materials based on this scaffold. This in-silico approach could accelerate the discovery of its potential applications and reduce the need for extensive empirical screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.